3-Bromo-2,5-dichloropyrazine
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Overview
Description
3-Bromo-2,5-dichloropyrazine is a heterocyclic compound with the molecular formula C₄HBrCl₂N₂ and a molecular weight of 227.87 g/mol . This compound is characterized by a pyrazine ring substituted with bromine and chlorine atoms at the 3rd and 2nd & 5th positions, respectively . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dichloropyrazine typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2,5-dichloropyrazine, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. Tubular diazotization reaction technology can be used to prepare diazonium salts, which are then subjected to bromination and chlorination reactions . This method reduces side reactions and improves yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichloropyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to the formation of pyrazine oxides or reduced pyrazine compounds .
Scientific Research Applications
3-Bromo-2,5-dichloropyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichloropyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . Its biological activities are attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or interfering with viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-dichloropyrazine
- 3-Bromo-5,6-dichloropyrazine-2-carbonitrile
- 5-Bromo-3,6-dichloropyrazin-2-amine
- 2,6-Dichloropyrazine
- 2,3-Dichloropyrazine
Uniqueness
3-Bromo-2,5-dichloropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological properties . This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4HBrCl2N2 |
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Molecular Weight |
227.87 g/mol |
IUPAC Name |
3-bromo-2,5-dichloropyrazine |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-4(7)8-1-2(6)9-3/h1H |
InChI Key |
GDSIDODSAUTPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)Cl |
Origin of Product |
United States |
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